3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol
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Overview
Description
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol is a chemical compound known for its unique structure and properties It is a derivative of pentitol, a type of sugar alcohol, and features an anhydro bridge, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups, followed by selective functionalization and cyclization to form the anhydro bridge. The methylation and phenylation steps are usually carried out using methylating and phenylating agents under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the anhydro bridge or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the methyl or phenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with enzymes and other biomolecules are of interest in biochemical research.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The anhydro bridge and functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include enzymatic catalysis and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Anhydro-1,2-dideoxy-5-O-(4-methoxybenzyl)-2-[(2S)-2-methyl-3-butenyl]-D-xylitol
- 2,5-Anhydro-3,4-dideoxy-1-O-(3,5-dinitrobenzoyl)-3-methyl-D-threo-pentitol
- 1,5-Anhydro-3-O-benzyl-2,4-dideoxy-D-threo-hex-1-enitol
Uniqueness
3,5-Anhydro-1,2-dideoxy-4-O-methyl-1-phenyl-D-erythro-pentitol is unique due to its specific combination of an anhydro bridge, a methyl group, and a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications and differentiating it from other similar compounds.
Properties
CAS No. |
74824-85-4 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2S,3R)-3-methoxy-2-(2-phenylethyl)oxetane |
InChI |
InChI=1S/C12H16O2/c1-13-12-9-14-11(12)8-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m0/s1 |
InChI Key |
BPDIIXIPLRZCFJ-NWDGAFQWSA-N |
Isomeric SMILES |
CO[C@@H]1CO[C@H]1CCC2=CC=CC=C2 |
Canonical SMILES |
COC1COC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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